3-Cinnamoyl-2-thiazolidinethione

Descripción

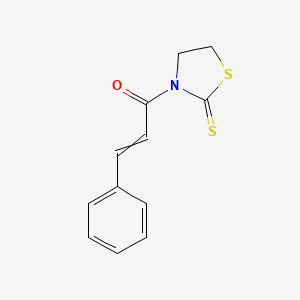

3-Cinnamoyl-2-thiazolidinethione is a heterocyclic compound featuring a thiazolidine core modified with a cinnamoyl substituent at the 3-position and a thione group at the 2-position. The cinnamoyl group introduces aromatic and conjugated π-electron systems, enhancing intermolecular interactions and influencing bioactivity.

Propiedades

IUPAC Name |

3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWILMQOCSTVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70798644 | |

| Record name | 3-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70798644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65439-63-6 | |

| Record name | 3-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70798644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cinnamoyl-2-thiazolidinethione typically involves the reaction of thiazolidinethione with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 3-Cinnamoyl-2-thiazolidinethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thione group to a thiol or thioether.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiazolidinethione derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 3-Cinnamoyl-2-thiazolidinethione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes. In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Core Modifications

- 3-Benzyl-2-thiazolidinethione (): Substitution of the cinnamoyl group with a benzyl moiety reduces conjugation but increases steric bulk. X-ray studies confirm planar geometry in the thiazolidine ring, with sulfur atoms contributing to hydrogen bonding.

- 3-Nicotinoyl-2-thiazolidinethione (): Replacement of cinnamoyl with a nicotinoyl group introduces a pyridine ring, enhancing polarity and hydrogen-bonding capacity. This modification improves solubility in polar solvents and may alter binding affinities in enzyme inhibition .

Fluorobenzoyl and Dimethylbenzoyl Derivatives ():

Substituting cinnamoyl with electron-withdrawing (fluorobenzoyl) or electron-donating (dimethylbenzoyl) groups modulates electronic properties. Fluorinated analogs exhibit higher metabolic stability, while dimethylbenzoyl variants show increased lipophilicity, impacting pharmacokinetics .

Table 1: Structural and Electronic Properties

| Compound | Substituent (R) | Molecular Weight | Key Electronic Features |

|---|---|---|---|

| 3-Cinnamoyl-2-thiazolidinethione | Cinnamoyl | ~265.3 (est.) | Extended conjugation, π-π interactions |

| 3-Benzyl-2-thiazolidinethione | Benzyl | 223.3 | Steric bulk, planar thiazolidine ring |

| 3-Nicotinoyl-2-thiazolidinethione | Nicotinoyl | 237.3 | Polar pyridine ring, H-bond donors |

| 3-(4-Fluorobenzoyl)-2-thiazolidinethione | 4-Fluorobenzoyl | 251.37 | Electron-withdrawing, enhanced stability |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-cinnamoyl-2-thiazolidinethione, and how are reaction conditions optimized?

- Methodological Answer : A base-catalyzed three-component reaction involving chalcones, isothiocyanates, and sulfur is a key synthetic route for thiazolidinethione derivatives. For example, reactions in THF under reflux with triethylamine as a catalyst yield thiazole-2-thiones, with progress monitored via TLC to optimize reaction time and purity . Stoichiometric ratios (e.g., 1:1:1 for chalcone:isothiocyanate:sulfur) and solvent polarity adjustments (e.g., switching from THF to DMF) can enhance yields. Post-reaction purification via column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions on the thiazolidinethione core. For instance, the cinnamoyl group’s α,β-unsaturated carbonyl proton typically resonates at δ 7.5–8.0 ppm in ¹H NMR. Infrared (IR) spectroscopy identifies the thiocarbonyl (C=S) stretch at ~1200–1250 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms molecular weight, while thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves (EN 374-compliant) to prevent skin contact, as thiazolidinethiones may cause irritation. Wear flame-retardant antistatic lab coats and chemical-resistant goggles. In case of aerosol generation, employ fume hoods with HEPA filters and NIOSH-approved respirators (e.g., N95 masks). Dispose of contaminated materials via hazardous waste protocols, and store the compound in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) against target proteins (e.g., cyclin-dependent kinases or GSK-3β) can predict binding affinities. For example, superimposing the cinnamoyl moiety with known kinase inhibitors’ pharmacophores identifies potential interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict electronic properties like HOMO-LUMO gaps, correlating with redox-mediated bioactivity .

Q. What strategies resolve contradictions in reported biological activities of thiazolidinethione derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antitumor assays often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. resazurin). Systematic meta-analyses using standardized IC₅₀ determination (72-hour exposure, 10% FBS media) and control compounds (e.g., doxorubicin for cytotoxicity) improve reproducibility. Cross-validation with in vivo models (e.g., zebrafish xenografts) further clarifies mechanisms .

Q. How does substituent variation on the cinnamoyl group influence the compound’s reactivity and stability?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro at the para position) increase electrophilicity of the α,β-unsaturated carbonyl, accelerating nucleophilic attacks (e.g., thiol additions). Conversely, electron-donating groups (e.g., methoxy) stabilize the conjugated system, reducing photodegradation. Stability studies under UV light (λ = 254 nm) and HPLC monitoring (C18 column, acetonitrile/water gradient) quantify degradation kinetics .

Q. What mechanistic insights explain the regioselectivity of this compound formation in multi-component reactions?

- Methodological Answer : The reaction proceeds via a Knoevenagel condensation between the chalcone’s ketone and isothiocyanate’s nucleophilic sulfur, forming a thioimidate intermediate. Density Functional Theory (DFT) studies suggest that sulfur’s lone pairs stabilize the transition state, favoring 5-membered thiazolidinethione ring closure over 6-membered isomers. Solvent polarity (e.g., THF vs. DMSO) modulates activation energy by stabilizing charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.